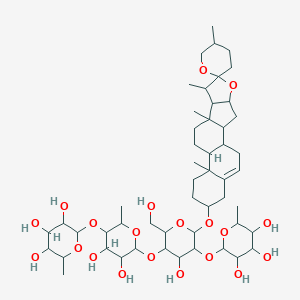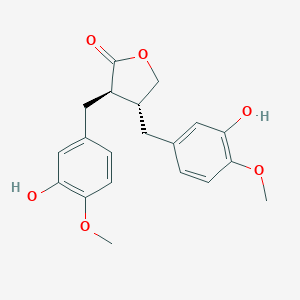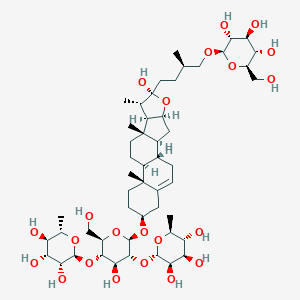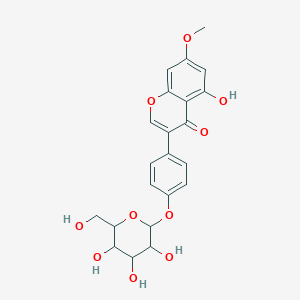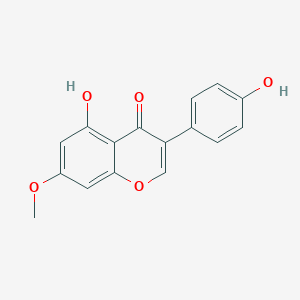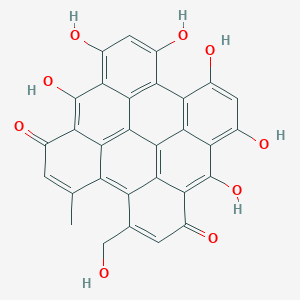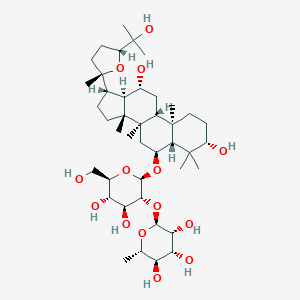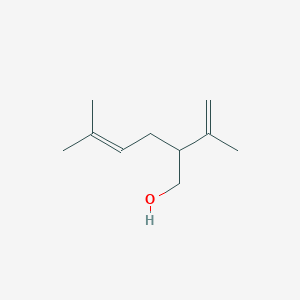
薰衣草醇
描述
Lavandulol is a monoterpene alcohol found in a variety of essential oils such as lavender oil . The term refers to either of two enantiomers. The ®-enantiomer is natural and has an aroma described as “weak floral, herbal odor with slightly lemon-like, fresh citrus fruity nuance”; the (S)-enantiomer has only a weak odor .
Synthesis Analysis
Lavandulol pheromones and their derivatives have been efficiently synthesized from chiral C-2 unit containing 4-pentenol . This was accessed by using proline catalysed α-aminooxylation and [3,3] sigmatropic Claisen rearrangement of allyl vinyl ether as the key steps . An efficient total synthesis of the enantiomerically pure lavandulol pheromones viz. (–)-® and (+)-(S)-lavandulol, (–)-®-lavandulyl acetate, (–)-®-lavandulyl propionate, (+)-(S)-lavandulyl 2-methylbutanoate and (+)-(S)-lavandulyl senecioate is accomplished from nonchiral and chiral materials .Molecular Structure Analysis
Lavandulol has a molecular formula of C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da .Chemical Reactions Analysis
The predominant approach is the computational analysis of miRNA molecules involved in secondary metabolism synthesis . In terms of the prospective use of lavender species, we highlighted genetic and epigenetic mechanisms regulating the biosynthesis of secondary metabolites, their content, and composition that predetermine the use of lavender .Physical And Chemical Properties Analysis
Lavender contains essential oils, anthocyanins, phytosterols, sugars, minerals, coumaric acid, glycolic acid, valeric acid, ursolic acid, herniarins, coumarins, and tannins . The amount of linalool and linalyl acetate in the essential oil of lavender as well as their relative proportions determines its quality .科学研究应用
合成和信息素研究
薰衣草醇,特别是它的 R- 和 S- 对映异构体,在化妆品行业和信息素研究中发挥着重要作用。Gliszczyńska 等人 (2011) 的一项研究通过微生物 Baeyer-Villiger 氧化从柠檬烯中合成了两种对映异构体。该方法在合成过程中利用了 Acremonium roseum 菌株 (Gliszczyńska 等人,2011)。此外,Zada 和 Harel (2004) 报道了使用酶促酯交换反应从外消旋薰衣草醇制备两种对映异构体。该过程涉及猪胰腺脂肪酶,并实现了高对映选择性 (Zada & Harel, 2004).
生物转化和工业应用
Olsen 等人 (2006) 探索了薰衣草醇在超临界二氧化碳中酶促催化生成薰衣草基乙酸酯,揭示了潜在的工业应用。该工艺针对底物浓度、温度和压力进行了优化,展示了高转化率 (Olsen 等人,2006)。Nankai 等人 (1998) 研究了使用真菌 Glomerella cingulata 对薰衣草醇进行微生物转化,产生了多种氧化产物,进一步拓展了其潜在应用 (Nankai 等人,1998)。
农业中的信息素研究
Hinkens 等人 (2001) 确定 (S)-薰衣草醇是重要的农业害虫葡萄粉虱 Planococcus ficus 的性信息素的一部分。这一发现突出了薰衣草醇在害虫管理中的作用 (Hinkens 等人,2001)。Tabata 等人 (2015) 用天然薰衣草醇合成了异薰衣草基丁酸酯,用于粉虱管理,提出了一种使用薰衣草精油衍生信息素的新策略 (Tabata 等人,2015)。
作用机制
Target of Action
Lavandulol, a monoterpene alcohol found in a variety of essential oils such as lavender oil , primarily targets the nervous system . It has been associated with the lipid-lowering effect by blocking the HMGCoA enzyme .
Mode of Action
The physiological effects of Lavandulol on the sympathetic nervous system activity are attributed to a cAMP-based mechanism . The compound interacts with its targets, causing changes in the nervous system .
Biochemical Pathways
Lavandulol is synthesized in the 2-C-methyl-D-erythritol-4-phosphate pathway (MEP) or the mevalonate pathway (MVA). MEP is localized in plastids and generates IPP and DMAPP, which later serve for producing monoterpenes, diterpenes, and tetraterpenes .
Result of Action
Lavandulol has been shown to have a variety of effects at the molecular and cellular levels. It has antifungal, antibacterial, neurologic, antimicrobial, anti-parasitic, anti-diabetic, and analgesic effects among others . It also has a lipid-lowering effect associated with cineole, a cyclic monoterpene that lowers cholesterol in rats by blocking the HMGCoA enzyme .
Action Environment
The action of Lavandulol is influenced by various environmental factors. The production of large amounts of terpenoid compounds in the lavender species is a result of their adaptation to different environmental conditions . The benefits of lavender, where Lavandulol is commonly found, are unquestionable, focusing on the genetic diversity, distribution, abundance, and importance of lavender’s bioactive compounds .
未来方向
The global Lavandulol market was valued at USD million in 2023 and is anticipated to reach USD million by 2030, witnessing a CAGR of % during the forecast period 2024-2030 . The major global manufacturers of Lavandulol include Vigalex, Chinadayangchem, Flavex, Finetech Industry Limited, Trajan Scientific and Medical and Krackeler Scientific . This suggests that Lavandulol has prospects for various biological applications, especially with its dermatological application .
属性
IUPAC Name |
5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVXBFUKBZRMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CO)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866690 | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
229.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | (R)-Lavandulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | (R)-Lavandulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lavandulol, (+/-)- | |
CAS RN |
58461-27-1, 498-16-8 | |
| Record name | (±)-Lavandulol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58461-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavandulol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058461271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropenyl-5-methylhex-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAVANDULOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YPC7F65XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Lavandulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





